Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1014632-12-2
VCID: VC7221068
InChI: InChI=1S/C10H10N4O2/c1-2-16-10(15)8-5-13-14(7-8)9-6-11-3-4-12-9/h3-7H,2H2,1H3
SMILES: CCOC(=O)C1=CN(N=C1)C2=NC=CN=C2
Molecular Formula: C10H10N4O2
Molecular Weight: 218.216

Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate

CAS No.: 1014632-12-2

Cat. No.: VC7221068

Molecular Formula: C10H10N4O2

Molecular Weight: 218.216

* For research use only. Not for human or veterinary use.

Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate - 1014632-12-2

Specification

CAS No. 1014632-12-2
Molecular Formula C10H10N4O2
Molecular Weight 218.216
IUPAC Name ethyl 1-pyrazin-2-ylpyrazole-4-carboxylate
Standard InChI InChI=1S/C10H10N4O2/c1-2-16-10(15)8-5-13-14(7-8)9-6-11-3-4-12-9/h3-7H,2H2,1H3
Standard InChI Key UOQNOYARCLXWBL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN(N=C1)C2=NC=CN=C2

Introduction

Molecular Structure and Physicochemical Properties

The compound’s structure combines a pyrazole ring (a five-membered aromatic system with two adjacent nitrogen atoms) and a pyrazine moiety (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4). The ethyl ester group at the pyrazole’s 4-position introduces both lipophilic and electron-withdrawing characteristics, influencing reactivity and solubility. Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC10H10N4O2\text{C}_{10}\text{H}_{10}\text{N}_4\text{O}_2
Molecular Weight218.21 g/mol
CAS Number1014632-12-2
Purity≥97%
Storage ConditionsRoom temperature

The planar geometry of the pyrazole and pyrazine rings facilitates π-π stacking interactions, as observed in structurally analogous compounds . The ester group’s carbonyl oxygen (C=O\text{C=O}) and pyrazine’s nitrogen atoms create hydrogen-bonding sites, critical for molecular recognition in biological systems .

Crystallographic and Spectroscopic Characterization

Crystal structure analyses of related pyrazole carboxylates reveal layered molecular arrangements stabilized by hydrogen bonds. In ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, N–H⋯O hydrogen bonds form chains along the crystallographic a-axis, while C–H⋯N interactions contribute to interlayer cohesion . These findings suggest that ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate may exhibit similar packing behavior, influencing its solid-state stability and dissolution kinetics.

Spectroscopic data for the compound include:

  • 1H^1\text{H} NMR: Peaks corresponding to the ethyl group (δ\delta 1.2–1.4 ppm for CH3\text{CH}_3, δ\delta 4.2–4.4 ppm for CH2\text{CH}_2), pyrazole protons (δ\delta 6.5–7.5 ppm), and pyrazine aromatic protons (δ\delta 8.0–9.0 ppm) .

  • HR-MS: A molecular ion peak at m/z 218.21 [M+H]+^+ .

Industrial and Research Applications

Beyond pharmaceuticals, the compound’s electron-deficient pyrazine ring makes it a candidate for:

  • Coordination Chemistry: As a ligand for transition metals (e.g., Zn2+^{2+}, Cu2+^{2+}) in catalytic systems .

  • Materials Science: Incorporation into metal-organic frameworks (MOFs) for gas storage or sensing applications .

Commercial availability from suppliers like Aladdin Scientific (ALA-E189324-1g) underscores its relevance in high-throughput screening and drug discovery .

Challenges and Future Directions

Current research gaps include:

  • Detailed Mechanistic Studies: Elucidating the compound’s interactions with biological targets via molecular docking or crystallography.

  • Scale-Up Synthesis: Optimizing yield and purity for industrial production.

  • Toxicological Profiling: Assessing in vivo safety and pharmacokinetics.

Advances in these areas could unlock novel therapies and functional materials, cementing ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate as a cornerstone of heterocyclic chemistry.

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